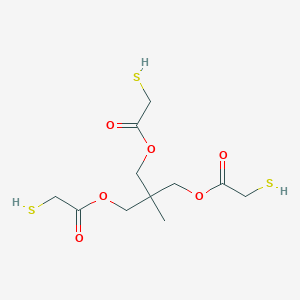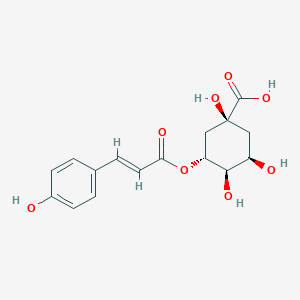
氨化汞
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammoniated mercury, also known as mercuric amidochloride, is an inorganic compound with the chemical formula Hg(NH2)Cl. It appears as a white powder or small prisms and is known for its high toxicity. Historically, it has been used in various medicinal and industrial applications, although its use has declined due to safety concerns .
科学研究应用
Ammoniated mercury has been used in various scientific research applications, including:
Chemistry: It serves as a reagent in the synthesis of other mercury compounds.
Biology: It has been used in histological staining techniques.
Medicine: Historically, it was used in topical ointments for its antiseptic properties, although its use has declined due to toxicity concerns.
作用机制
Target of Action
Ammoniated mercury, also known as mercuric chloride, ammoniated, primarily targets the central nervous system and kidneys . It has been used as a topical skin antiseptic, especially for impetigo, dermatomycosis, and other certain dermatoses .
Mode of Action
It is known that mercury’s high affinity for the sulfhydryl moieties of enzyme catalytic sites is a common motif for enzyme inactivation . These permanent covalent modifications inactivate the enzyme, thereby inducing devastating effects on an organism’s metabolic functions .
Biochemical Pathways
Mercury, including ammoniated mercury, is known to alter cellular metabolic pathways through induction of a prooxidative state . It has been suggested that mercury acts on healthy cells by disrupting key enzymatic processes at deposition sites . The alteration of these enzymes can deleteriously affect several metabolic pathways .
Pharmacokinetics
Ammoniated mercury is highly insoluble and forms white crystals in the shape of small prisms . The substance is a deadly poison and is toxic unto lethality by inhalation, ingestion, or dermal absorption .
Result of Action
Long-term exposure to ammoniated mercury damages the nervous system and causes tremors, spasms, and memory loss, hallucinations, severe sadness, and increased excitability, delirium, and personality alterations . Alterations in the histopathology and cytology are the initial indications of stress upon mercury toxicity .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of ammoniated mercury. For instance, land use change, hydrologic alterations, invasive species, food chain bioaccumulation, and socioeconomic factors are key external global factors that can influence mercury pathways in the environment and thus alter the availability of mercury for uptake .
生化分析
Biochemical Properties
Ammoniated mercury interacts with various biomolecules within the cell. The biochemical basis for the toxicological effects of mercury, both in its inorganic and organic forms, is dependent not only on dose but also on its interaction with thiol, selenide, phosphate, amino, and carboxyl groups of such cellular components as amino acids, proteins, enzymes, nucleic acids, and lipids .
Cellular Effects
Ammoniated mercury can have significant effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, mercury exposure has been linked with neurotoxicity and other adverse health outcomes .
Molecular Mechanism
The molecular mechanism of action of ammoniated mercury involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it has been found to interact with thiol, selenide, phosphate, amino, and carboxyl groups of cellular components .
Temporal Effects in Laboratory Settings
The effects of ammoniated mercury can change over time in laboratory settings. It is stable in air but darkens on exposure to light . It does not melt, even at dull red heat, instead subliming and decomposing to gaseous mercury, hydrogen chloride, and nitrogen oxides .
Dosage Effects in Animal Models
The effects of ammoniated mercury can vary with different dosages in animal models. For instance, studies have shown that mercury poisoning can lead to neurotoxicity and other adverse health outcomes, with the severity of symptoms often correlating with the dosage .
Subcellular Localization
Given its interactions with various cellular components, it is likely that it can be found in various compartments or organelles within the cell .
准备方法
Ammoniated mercury is typically synthesized through the reaction of mercury(II) chloride (HgCl2) with ammonia (NH3). This reaction, known as the Calomel reaction, produces mercuric amidochloride as a highly insoluble product. The reaction can be represented as follows:
HgCl2+2NH3→Hg(NH2)Cl+NH4Cl
In industrial settings, the preparation involves mixing equimolar proportions of mercury(II) chloride and ammonia under controlled conditions to ensure the formation of the desired product .
化学反应分析
Ammoniated mercury undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form mercury(II) oxide (HgO) and nitrogen oxides.
Reduction: It can be reduced to elemental mercury (Hg) under certain conditions.
Substitution: It reacts with various reagents to form different mercury compounds. For example, with sodium hydroxide (NaOH), it forms a yellow compound and releases ammonia (NH3).
Common reagents used in these reactions include hydrochloric acid (HCl), sodium hydroxide (NaOH), and potassium iodide (KI). The major products formed depend on the specific reaction conditions .
相似化合物的比较
Ammoniated mercury can be compared with other mercury compounds such as:
Mercury(II) chloride (HgCl2): Unlike ammoniated mercury, mercury(II) chloride is more soluble in water and is used in different applications.
Mercury(I) chloride (Hg2Cl2):
Phenylmercuric acetate: This compound is used as a fungicide and antiseptic but has different chemical properties and applications compared to ammoniated mercury.
Ammoniated mercury is unique due to its specific chemical structure and high toxicity, which limits its use in modern applications .
属性
CAS 编号 |
10124-48-8 |
|---|---|
分子式 |
ClH2HgN |
分子量 |
252.07 g/mol |
IUPAC 名称 |
amino(chloro)mercury |
InChI |
InChI=1S/ClH.Hg.H2N/h1H;;1H2/q;+2;-1/p-1 |
InChI 键 |
WRWRKDRWMURIBI-UHFFFAOYSA-M |
SMILES |
[NH2-].[Cl-].[Hg+2] |
手性 SMILES |
[NH2-].[Cl-].[Hg+2] |
规范 SMILES |
N[Hg]Cl |
沸点 |
Sublimes |
颜色/形态 |
WHITE, PULVERULENT PIECES, OR A WHITE AMORPHOUS POWDER SMALL PRISMS White crystalline powde |
密度 |
5.7 at 68 °F (USCG, 1999) 5.70 @ 20 °C |
Key on ui other cas no. |
10124-48-8 134762-05-3 |
物理描述 |
Mercury ammonium chloride appears as a white crystalline solid. Corrosive to the mucous membranes. Very toxic by inhalation and ingestion. |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
保质期 |
STABLE IN AIR, BUT DARKENS ON EXPOSURE TO LIGHT |
溶解度 |
SOLUBILITY IN COLD WATER: 0.14 G/100 CC; SOLUBILITY IN HOT WATER: 100 G/100 CC (DECOMPOSES) Sol in warm hydrochloric, nitric, and acetic acids; dissolves in sodium thiosulfate Sol in ammonium carbonate, insol in alcohol Soluble in wate |
同义词 |
ammoniated mercuric chloride ammoniated mercury mercuric ammonium chloride mercuric chloride, ammoniated mercury amide chloride mercury ammonium chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B167816.png)





![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)






